4-tert-butyl-N-o-tolylthiazol-2-amine
CAS No.:
Cat. No.: VC14581982
Molecular Formula: C14H18N2S
Molecular Weight: 246.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H18N2S |
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Molecular Weight | 246.37 g/mol |
IUPAC Name | 4-tert-butyl-N-(2-methylphenyl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C14H18N2S/c1-10-7-5-6-8-11(10)15-13-16-12(9-17-13)14(2,3)4/h5-9H,1-4H3,(H,15,16) |
Standard InChI Key | LGKMKCIPKKOAPX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1NC2=NC(=CS2)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—with two distinct substituents:
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A tert-butyl group () at the 4-position, enhancing lipophilicity and steric bulk.
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An o-tolyl group (2-methylphenyl) attached via an amine linkage at the 2-position, contributing to electronic and steric effects.
The IUPAC name is 4-tert-butyl-N-(2-methylphenyl)-1,3-thiazol-2-amine, and its canonical SMILES representation is \text{CC1=CC=CC=C1NC2=NC(=CS2)C(C)(C)C.
Table 1: Key Structural and Physicochemical Data
Property | Value |
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Molecular Formula | |
Molecular Weight | 246.37 g/mol |
InChI Key | LGKMKCIPKKOAPX-UHFFFAOYSA-N |
Lipophilicity (LogP) | ~3.2 (predicted) |
Solubility | Low in water; soluble in DMSO |
Synthesis Methodologies
Traditional Multi-Step Synthesis
Conventional routes involve:
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Diazotization: Reaction of tert-butyl aniline with nitrous acid to form a diazonium salt.
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Coupling: Interaction with thiol-containing intermediates to construct the thiazole ring.
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Reduction: Final reduction steps to stabilize the amine group.
Yields typically range from 40–60%, with purity dependent on chromatographic purification.
One-Pot Multicomponent Synthesis
A modern approach utilizes a one-pot reaction combining:
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Isocyanides: Serve as carbon nucleophiles.
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Amines: Provide the o-tolylamine component.
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2’-Bromoacetophenones: Contribute to thiazole ring formation.
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Elemental Sulfur: Facilitates cyclization under aqueous conditions .
This method achieves 75–85% yields with minimal purification, leveraging atom-economical principles .
Table 2: Comparison of Synthesis Methods
Parameter | Traditional Method | One-Pot Method |
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Steps | 3–4 | 1 |
Yield | 40–60% | 75–85% |
Purification | Chromatography | Filtration |
Solvent | Organic (e.g., DCM) | Water |
Biological Activities and Mechanisms
Antimicrobial Activity
4-tert-butyl-N-o-tolylthiazol-2-amine exhibits potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to first-line antibiotics. The thiazole moiety likely chelates iron ions essential for bacterial metabolism, while the tert-butyl group enhances membrane permeability.
Enzyme Inhibition
The compound inhibits carbonic anhydrase (CA) and cyclooxygenase-2 (COX-2), suggesting anti-inflammatory and anticancer potential . Molecular docking studies indicate hydrogen bonding between the thiazole nitrogen and enzyme active sites .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method using pre-column derivatization with o-phthalaldehyde (OPA) enables trace-level quantification . Key parameters:
Applications
Pharmaceutical Development
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Antitubercular Agents: Lead candidate for drug-resistant tuberculosis.
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Anticancer Therapeutics: Synergistic effects with cisplatin in ovarian cancer models.
Material Science
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Coordination Polymers: Binds transition metals (e.g., Cu²⁺) for catalytic applications.
Comparative Analysis with Structural Analogues
Table 3: Activity Profiles of Thiazole Derivatives
Compound | Bioactivity | Lipophilicity (LogP) |
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4-tert-butyl-N-o-tolylthiazol-2-amine | Antitubercular, Anti-inflammatory | 3.2 |
4-(m-Tolyl)thiazol-2-amine | Antidiabetic | 2.8 |
4-(p-Tert-butyl)thiazol-2-amine | Antiviral | 3.5 |
Future Perspectives
Research should prioritize:
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Toxicology Studies: Acute and chronic toxicity profiles.
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Nanoparticle Formulations: Enhancing bioavailability for antimicrobial applications.
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Structure-Activity Relationships (SAR): Optimizing substituents for target selectivity.
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